molecular formula C10H14O B1666556 2-Adamantanone CAS No. 700-58-3

2-Adamantanone

Cat. No. B1666556
CAS RN: 700-58-3
M. Wt: 150.22 g/mol
InChI Key: IYKFYARMMIESOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Unsaturated adamantane derivatives, such as 2-Adamantanone, can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The synthesis of 2-Adamantanone involves various methods, including the use of 1,1-dilithio-1-sila-2,3,4,5-tetraphenylsilole .


Molecular Structure Analysis

The molecular structure of 2-Adamantanone has been analyzed using density functional theory (DFT) using a 6-31G (d,p) basis set .


Chemical Reactions Analysis

2-Adamantanone is highly reactive, offering extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives . It reacts with 1,1-dilithio-1-sila-2,3,4,5-tetraphenylsilole to yield 5-silafulvene .


Physical And Chemical Properties Analysis

2-Adamantanone has a molecular weight of 150.22 g/mol . It has a melting point range of 256 - 258 °C and an estimated boiling point of 211.78°C .

Future Directions

The adamantane moiety, including 2-Adamantanone, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is encouraged .

properties

IUPAC Name

adamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKFYARMMIESOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022108
Record name 2-Adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Adamantanone

CAS RN

700-58-3
Record name Adamantanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adamantanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Adamantanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADAMANTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI7W503L08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of zirconyl acetate ZrO(OAc)2. The resultant mixture was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. As a result, adamantane was transformed into 1-adamantanol (yield 42%), 1,3-adamantanediol (yield 31%) and 2-adamantanone (yield 7%) with a transformation rate of 91 percent.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetate ZrO(OAc)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
42%
Yield
31%
Yield
7%

Synthesis routes and methods III

Procedure details

A mixture of 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide, 0.05 millimole of acetylacetonatozirconium(IV) Zr(AA)4 and 25 milliliters of acetic acid was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. Adamantane was transformed into 1-adamantanol (yield 28%), 1,3-adamantanediol (yield 6%) and 2-adamantanone (yield 3%) with a transformation rate of 43%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Zr(AA)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
28%
Yield
3%

Synthesis routes and methods IV

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of acetylacetonatocopper(II) Cu(AA)2. In an oxygen atmosphere, the resultant mixture was stirred at a temperature of 75° C. for 6 hours. Adamantane was transformed, with a transformation rate of 53%, into 1-adamantanol (yield 50%) and 2-adamantanone (yield 4%). The selectivity for the alcohol and ketone was 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
50%
Yield
4%

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Adamantanone
Reactant of Route 2
2-Adamantanone
Reactant of Route 3
2-Adamantanone
Reactant of Route 4
2-Adamantanone
Reactant of Route 5
2-Adamantanone
Reactant of Route 6
2-Adamantanone

Citations

For This Compound
2,390
Citations
AB Bazyleva, AV Blokhin, GJ Kabo, AG Kabo… - Thermochimica acta, 2006 - Elsevier
… That is why 2-adamantanone is widely used in syntheses of … properties measured earlier for 2-adamantanone disagree. For … Special interest in 2-adamantanone is also connected with …
Number of citations: 30 www.sciencedirect.com
DJ Raber, CM Janks - The Journal of Organic Chemistry, 1983 - ACS Publications
… We investigated the sequence shown in Scheme I which was developed by Schleyer and coworkers1 for the preparation of l-methyl-2-adamantanone (4b). The success of this approach …
Number of citations: 11 pubs.acs.org
A Bazyleva, DH Zaitsau, GJ Kabo - The Journal of Chemical …, 2023 - Elsevier
… enthalpy of combustion of 2-adamantanone in the crystalline … indistinguishable results for 2-adamantanone (composed of … enthalpy of formation of 2-adamantanone in the crystalline …
Number of citations: 3 www.sciencedirect.com
P Negrier, M Barrio, M Romanini, JL Tamarit… - Crystal growth & …, 2014 - ACS Publications
The polymorphism of 2-adamantanone (C 10 H 14 O) has been investigated by means of X-ray diffraction and high-pressure thermal analysis. The intricate behavior of the low-…
Number of citations: 34 pubs.acs.org
L Bistričić, L Pejov, G Baranović - Journal of Molecular Structure …, 2002 - Elsevier
The vibrational force fields for cage-like molecules 2-adamantanone (2-A) and adamantane (A) were calculated by employing density functional theory (DFT) using 6-31G(d,p) basis set …
Number of citations: 31 www.sciencedirect.com
L Bistričić, G Baranović - Spectrochimica Acta Part A: Molecular and …, 1998 - Elsevier
… , we present here a vibrational study of 2-adamantanone (C 10 H 14 O, tricyclo[… 2-adamantanone-3-d 1 , (2-A-3-d 1 ) 1 , 2-adamantanone-endo-4-d 1 (2-A-endo-4-d 1 ), 2-adamantanone…
Number of citations: 8 www.sciencedirect.com
MM Meyer, SR Kass - The Journal of Organic Chemistry, 2010 - ACS Publications
Deprotonation of 2-adamantanone (1) in the gas phase affords the corresponding β-enolate … desilylation of 4-trimethylsilyl-2-adamantanone, and its reactivity and thermodynamic …
Number of citations: 9 pubs.acs.org
G Karlovic, Z Majerski - The Journal of Organic Chemistry, 1978 - ACS Publications
… of 2-protoadamantenone (3) to 8,9-dehydro-2-adamantanone (1). Treatment of 3 with 96% … (3) to 8,9dehydro-2-adamantanone (1) and could be synthetically useful as an alternative to …
Number of citations: 7 pubs.acs.org
L Gallyamova, A Bayguzina, I Ramazanov - 2021 - sciforum.net
… ) ketals are usually prepared by condensation of 2-adamantanone with 1,2-ethanediol and 1,2-… It is known from the literature that cyclic ketals obtained from 2-adamantanone have …
Number of citations: 2 sciforum.net
J Kuthan, J Paleček, L Musil - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
3492 Kuthan, Palecek, Musil: uous mechanism of water elimination from the molecule. On rapid heating with the dehydrating agent, compound IIIa affords the desired hydrocarbon Ia as …
Number of citations: 13 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.